N-(piperidin-3-ylmethyl)cyclopropanesulfonamide
Description
N-(piperidin-3-ylmethyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a piperidine moiety via a methylene bridge. This compound is part of a broader class of cyclopropane-containing sulfonamides, which are valued in medicinal chemistry for their metabolic stability and ability to modulate enzyme activity, particularly in protease inhibition . The synthesis of such compounds typically involves alkylative ring closure of intermediates like tert-butyl (cyclopropylsulfonyl) carbamate, followed by deprotection to yield the free sulfonamide . The piperidine group enhances pharmacokinetic (PK) properties by improving solubility and target binding, as demonstrated in rat studies where analogues showed measurable plasma levels over 4 hours post-administration .
Properties
Molecular Formula |
C9H18N2O2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
N-(piperidin-3-ylmethyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13,9-3-4-9)11-7-8-2-1-5-10-6-8/h8-11H,1-7H2 |
InChI Key |
ZGUZMDONIUEUJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNS(=O)(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation
The cyclopropane core can be synthesized via:
- Carbene addition to alkenes : Using diazomethane or other carbene sources to cyclopropanate olefins.
- Cyclopropanation of suitable precursors : Employing Simmons–Smith or transition-metal-catalyzed methods.
Sulfonation and Activation
The cyclopropane ring is functionalized with a sulfonyl group through:
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Sulfonyl chloride reaction | Cyclopropane derivative + sulfonyl chloride | Room temperature to reflux | Produces cyclopropanesulfonyl chlorides, which are reactive intermediates |
| Direct sulfonation | Cyclopropane + SO3 | Elevated temperature | Less common due to harsh conditions |
Formation of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide
Nucleophilic Substitution Approach
The primary route involves reacting the cyclopropanesulfonyl chloride with a piperidin-3-ylmethylamine derivative:
\text{Cyclopropanesulfonyl chloride} + \text{Piperidin-3-ylmethylamine} \rightarrow \text{this compound}
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine to neutralize HCl
- Temperature: 0°C to room temperature
Reductive Amination Approach
Alternatively, a reductive amination route can be employed:
- Step 1: React cyclopropanesulfonyl aldehyde or ketone with piperidin-3-ylmethylamine
- Step 2: Reduce the imine intermediate with sodium cyanoborohydride or similar reducing agents
This method offers selectivity and milder conditions, often resulting in higher yields.
Specific Synthesis Protocols and Data
Patent-Reported Method (Ref.)
A typical synthesis involves:
- Step 1: Formation of cyclopropanesulfonyl chloride from cyclopropane derivatives
- Step 2: Nucleophilic attack by piperidin-3-ylmethylamine in the presence of triethylamine
- Step 3: Purification via column chromatography or recrystallization
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclopropane + SO3 | DCM | Reflux | 85 | Sulfonation to cyclopropanesulfonic acid |
| 2 | Cyclopropanesulfonic acid + SOCl2 | DCM | 0°C to RT | 78 | Conversion to sulfonyl chloride |
| 3 | Sulfonyl chloride + piperidin-3-ylmethylamine | DCM | RT | 65 | Final sulfonamide formation |
Alternative Route (Ref.)
- Step 1: Synthesis of cyclopropane sulfonamide intermediates via carbene addition
- Step 2: Coupling with piperidin-3-ylmethylamine under basic conditions
- Step 3: Purification by flash chromatography
| Step | Yield (%) | Reaction Conditions | Remarks |
|---|---|---|---|
| Cyclopropanation | 90 | Simmons–Smith | High efficiency |
| Sulfonamide coupling | 70 | Triethylamine, DCM | Mild conditions |
Notes on Optimization and Variations
- Choice of solvent and base significantly impacts yield and purity.
- Temperature control during sulfonyl chloride formation prevents side reactions.
- Protection/deprotection strategies may be employed if sensitive groups are present.
- Use of alternative sulfonyl sources (e.g., sulfonic acids with activating agents) can be explored for milder conditions.
Summary of Key Data
| Method | Reagents | Key Conditions | Typical Yield | Advantages |
|---|---|---|---|---|
| Nucleophilic substitution | Cyclopropanesulfonyl chloride + piperidin-3-ylmethylamine | Room temp, inert atmosphere | 60–70% | Straightforward, high yield |
| Reductive amination | Cyclopropanesulfonyl aldehyde + amine | Mild, reductant used | 65–75% | Selectivity, milder conditions |
| Carbene addition + coupling | Cyclopropene + sulfonyl reagents | Controlled, inert atmosphere | 80–90% | High efficiency |
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-ylmethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(piperidin-3-ylmethyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Compounds:
Structural Insights:
- Target Compound : The piperidin-3-ylmethyl group provides a compact, rigid structure conducive to binding in hydrophobic enzyme pockets.
- The chloro substituent in increases molecular weight by ~36 Da compared to , likely affecting solubility and target affinity.
- Boronate Analogue : The boronate ester introduces a Lewis acid moiety, which may improve water solubility or enable Suzuki coupling in prodrug strategies.
Physicochemical and Computational Properties
- Frontier Molecular Orbitals (FMOs) : DFT studies on reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The LUMO is localized on the sulfonamide group, suggesting nucleophilic attack susceptibility .
- In contrast, the boronate analogue shows a polarized MEP due to the boron atom’s electron deficiency .
Stability and Reactivity
- Cyclopropane Ring Stability : The strained cyclopropane ring in all analogues confers kinetic stability but may undergo ring-opening under acidic conditions. Methylation at the cyclopropane (as in ) reduces strain, enhancing stability.
- Sulfonamide pKa : The sulfonamide group’s pKa (~10) ensures ionization at physiological pH, promoting solubility and target engagement. Substituents like chloro () lower the pKa slightly, increasing acidity .
Biological Activity
N-(piperidin-3-ylmethyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring attached to a cyclopropanesulfonamide moiety. The molecular formula is , and it possesses unique structural characteristics that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Protein Tyrosine Phosphatases (PTPs) : The compound has shown potential as an inhibitor of PTPs, which are critical in regulating cellular signaling pathways involved in cancer and metabolic disorders.
- Neurotransmitter Receptors : It may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and potentially exerting therapeutic effects in neurological conditions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have demonstrated that this compound can inhibit cancer cell growth through pathways such as the hypoxia-inducible factor 1 (HIF-1) pathway, promoting apoptosis in tumor cells by upregulating cleaved caspase-3.
-
Antimicrobial Properties :
- The compound has been investigated for its antimicrobial effects, showing activity against various bacterial strains.
-
Antimalarial Activity :
- Some derivatives of piperidine compounds have been explored for their potential as antimalarial agents, indicating a broader spectrum of activity within this chemical class.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Reaction of Piperidine with Cyclopropanesulfonyl Chloride :
- Piperidine derivatives react with cyclopropanesulfonyl chloride under basic conditions (e.g., using triethylamine or sodium hydroxide) to form the sulfonamide linkage.
- Common solvents include dichloromethane or tetrahydrofuran, and the reaction is usually conducted at room temperature or slightly elevated temperatures until completion.
Case Study 1: Anticancer Properties
In a study evaluating the anticancer properties of this compound, researchers found that it significantly inhibited the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis mediated by caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase-3 |
| MCF-7 | 20 | HIF-1 pathway modulation |
| A549 | 18 | Inhibition of PTPs |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
